molecular formula C42H32O21 B591415 HJEXOQUMFMERIM-UHFFFAOYSA-N CAS No. 205370-59-8

HJEXOQUMFMERIM-UHFFFAOYSA-N

Cat. No. B591415
CAS RN: 205370-59-8
M. Wt: 872.697
InChI Key: HJEXOQUMFMERIM-UHFFFAOYSA-N
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Description

HJEXOQUMFMERIM-UHFFFAOYSA-N is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as HJE, is a synthetic cannabinoid that has shown promising results in various areas of research. In

Scientific Research Applications

Medicine

Nanotechnology in Drug Delivery: The compound plays a crucial role in the development of nanocarriers for targeted drug delivery systems. These nanocarriers can be designed to deliver drugs directly to the affected area, minimizing side effects and improving therapeutic outcomes .

Environmental Science

Nanosensors for Pollution Monitoring: In environmental science, the compound is used in the fabrication of nanosensors. These sensors are capable of detecting pollutants at very low concentrations, which is essential for monitoring and protecting the environment .

Materials Science

Advanced Composite Materials: The compound is integral in creating advanced composite materials with enhanced properties. These materials find applications in various industries, including aerospace, automotive, and electronics, due to their improved strength, durability, and lightweight characteristics .

Energy

Renewable Energy Technologies: In the energy sector, the compound contributes to the development of novel materials for renewable energy technologies. This includes high-efficiency solar cells, energy storage devices, and fuel cells that are more sustainable and cost-effective .

Agriculture

Smart Farming: The compound is utilized in smart farming technologies. It helps in the development of nanofertilizers and nanopesticides, which increase crop yield while reducing the environmental impact of traditional farming methods .

Mechanism of Action

Target of Action

The compound HJEXOQUMFMERIM-UHFFFAOYSA-N, also known as Titanium Dioxide , primarily targets the UV rays as a sunscreen agent . It absorbs these rays, thereby protecting the skin from harmful radiation .

Mode of Action

Titanium Dioxide interacts with UV rays by absorbing them. This prevents the rays from penetrating the skin and causing damage such as sunburn or, in severe cases, skin cancer .

Biochemical Pathways

Its primary function is to absorb uv rays, thereby reducing their impact on the skin cells and preventing damage to the dna within these cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Titanium Dioxide are complex due to its use as a topical agent It is applied to the skin, where it forms a protective barrier against UV raysIt remains on the skin surface until it is washed off, at which point it is excreted .

Result of Action

The primary result of Titanium Dioxide’s action is the prevention of sunburn and other forms of skin damage caused by UV rays. By absorbing these rays, it protects the skin cells and their DNA from damage, which can lead to premature aging and skin cancer .

Action Environment

The efficacy and stability of Titanium Dioxide can be influenced by various environmental factors. For example, its ability to absorb UV rays can be reduced if it is washed off the skin by sweat or water. Furthermore, its stability can be affected by factors such as pH and temperature .

properties

IUPAC Name

[3,4,5,12,21,22,23-heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEXOQUMFMERIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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